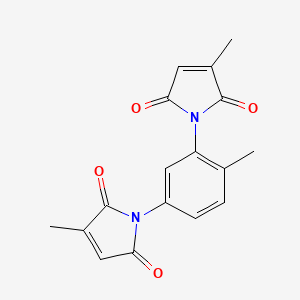
1,1'-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) is a chemical compound known for its unique structure and properties It is a derivative of pyrrole-2,5-dione and is characterized by the presence of a 4-methyl-1,3-phenylene group linking two 3-methyl-1H-pyrrole-2,5-dione units
准备方法
The synthesis of 1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) involves several steps. One common method is the reaction of 4-methyl-1,3-phenylenediamine with maleic anhydride in the presence of a suitable solvent and catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
科学研究应用
1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of rubber chemicals as an anti-reversion agent.
相似化合物的比较
1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) can be compared with other similar compounds, such as:
1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea): This compound has a similar structure but with butyl groups instead of pyrrole-2,5-dione units.
1,1’-(4-Methyl-1,3-phenylene)bis(3-(3-pyridylmethyl)urea): This compound features pyridylmethyl groups instead of pyrrole-2,5-dione units.
1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea): This compound has ethyl groups instead of pyrrole-2,5-dione units. The uniqueness of 1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) lies in its specific structure, which imparts distinct chemical and biological properties.
属性
| 119465-21-3 | |
分子式 |
C17H14N2O4 |
分子量 |
310.30 g/mol |
IUPAC 名称 |
3-methyl-1-[4-methyl-3-(3-methyl-2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C17H14N2O4/c1-9-4-5-12(18-14(20)6-10(2)16(18)22)8-13(9)19-15(21)7-11(3)17(19)23/h4-8H,1-3H3 |
InChI 键 |
VRJJRMZNMQVVDN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N2C(=O)C=C(C2=O)C)N3C(=O)C=C(C3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


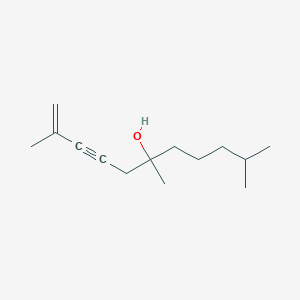
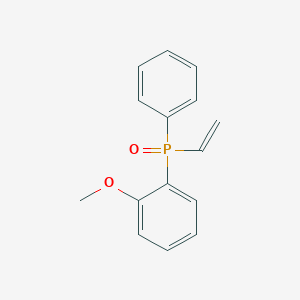
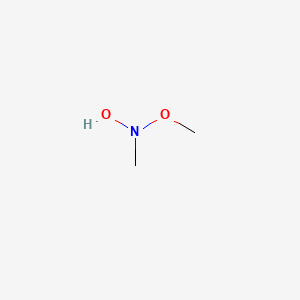

![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
![5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14301340.png)
![[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14301347.png)

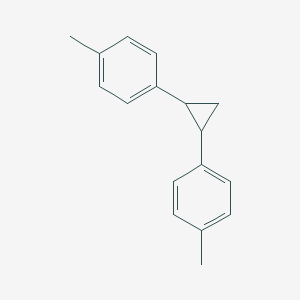
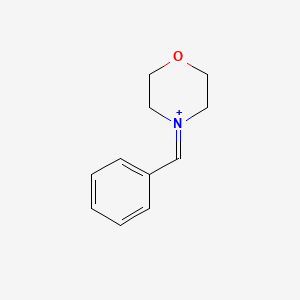
![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)
![Ethanethiol, 2-[(triethylsilyl)oxy]-](/img/structure/B14301382.png)
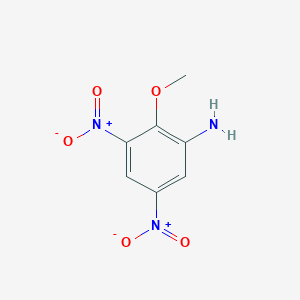
![Bis[(naphthalen-2-yl)oxy]boranyl](/img/structure/B14301391.png)
